molecular formula C20H21N3O3S B2888588 N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421442-02-5

N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2888588
CAS No.: 1421442-02-5
M. Wt: 383.47
InChI Key: BJTGVODUPXRUNT-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Indole Derivative : The indole moiety is synthesized through standard organic reactions involving indole derivatives.
  • Thiophene Incorporation : The thiophene ring is introduced using thiophene derivatives, which are reacted under controlled conditions to ensure the formation of the desired product.
  • Final Coupling : The morpholine and carboxamide functionalities are added in the final step, leading to the formation of the target compound.

Biological Activity

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have shown that compounds related to this structure exhibit significant cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated an IC50 value in the micromolar range against HepG2 cells, indicating its potential effectiveness in liver cancer treatment. Specifically, it was noted that the compound induced apoptosis through caspase activation pathways, particularly caspase-8 and caspase-3 .
Cell LineIC50 Value (µM)Mechanism of Action
HepG210.56 ± 1.14Caspase-dependent apoptosis
HeLa17.65 ± 1.54Induction of PARP cleavage

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been reported to exhibit antimicrobial activities:

  • Broad-Spectrum Activity : Some related compounds have shown dual inhibition against COX enzymes and have been effective against bacterial strains . This suggests that modifications in the structure can lead to enhanced antimicrobial properties.

Case Studies

Several case studies illustrate the biological impact of compounds similar to this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a time-dependent increase in apoptotic markers such as PARP cleavage and caspase activation .
  • Antitumor Efficacy : Another investigation highlighted that related indole-based compounds exhibited potent antitumor effects against colon and lung cancers, suggesting a broader applicability for this class of compounds .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19-13-26-12-18(23(19)11-15-4-3-9-27-15)20(25)21-8-7-14-10-22-17-6-2-1-5-16(14)17/h1-6,9-10,18,22H,7-8,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTGVODUPXRUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.